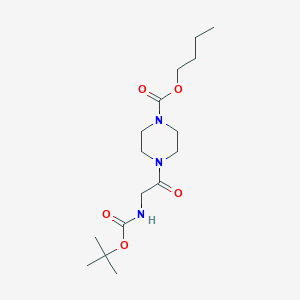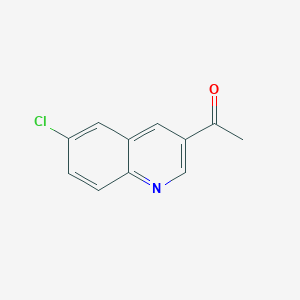
1-(6-Chloroquinolin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chloroquinolin-3-yl)ethanone is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and materials science. This compound is characterized by the presence of a chloro group at the 6th position of the quinoline ring and an ethanone group at the 1st position.
准备方法
The synthesis of 1-(6-Chloroquinolin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux conditions . This reaction leads to the formation of 1-{1-[2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones. The use of silver nanoparticles as a catalyst enhances the reaction rate and selectivity.
化学反应分析
1-(6-Chloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Alkylation: The compound can undergo O-alkylation reactions in the presence of electrophiles and metal catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(6-Chloroquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 1-(6-Chloroquinolin-3-yl)ethanone involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit mammalian topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of DNA synthesis and cell division, contributing to the compound’s anticancer properties. Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
相似化合物的比较
1-(6-Chloroquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as:
2-Chloroquinoline-3-carbaldehyde: This compound has a similar quinoline structure but with different functional groups, leading to distinct chemical and biological properties.
3-Chloro-4-(2-chloroquinolin-3-yl)-1-(substitutedphenyl)azetidin-2-one: This derivative exhibits potent antimicrobial activity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C11H8ClNO |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
1-(6-chloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)9-4-8-5-10(12)2-3-11(8)13-6-9/h2-6H,1H3 |
InChI 键 |
XTLBSUNMBJYXSG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CN=C2C=CC(=CC2=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


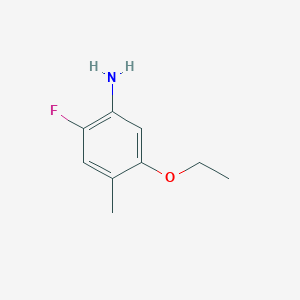
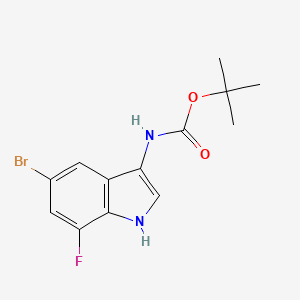

![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-ylmethyl)-benzo[1,3]dioxole](/img/structure/B13933947.png)
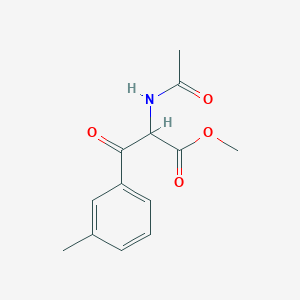
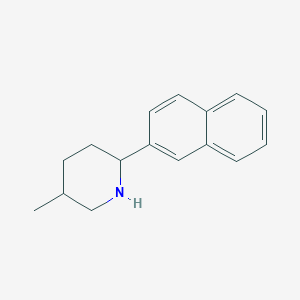
![[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13933961.png)
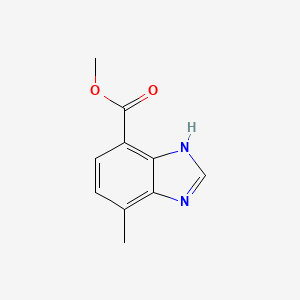
![2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13933976.png)
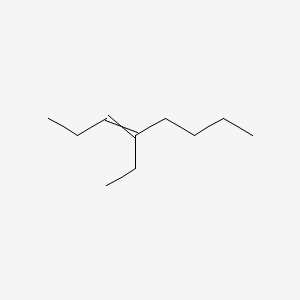
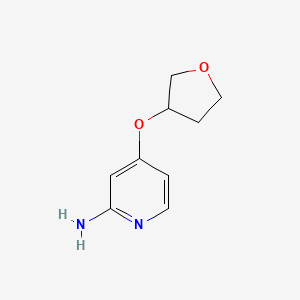
![2,3-dihydro-3,3-dimethylFuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13933993.png)

